molecular formula C11H12O4 B1429007 4-(Oxolan-3-yloxy)benzoic acid CAS No. 1343204-85-2

4-(Oxolan-3-yloxy)benzoic acid

Cat. No. B1429007
CAS RN: 1343204-85-2
M. Wt: 208.21 g/mol
InChI Key: AUPVXELYDOKUDB-UHFFFAOYSA-N
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Description

4-(Oxolan-3-yloxy)benzoic acid, also known as OB acid, is an important chemical compound in the field of organic synthesis. It has a CAS Number of 1343204-85-2 and a molecular weight of 208.21 .


Molecular Structure Analysis

The IUPAC name of this compound is 4-(tetrahydro-3-furanyloxy)benzoic acid . The InChI code is 1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) .

It has a molecular weight of 208.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Catalysis in Chemical Synthesis

4-(Oxolan-3-yloxy)benzoic acid: has been utilized in the field of catalysis, particularly in the selective oxidation of benzyl alcohol to produce benzoic acid . This process is significant in the chemical industry due to benzoic acid’s extensive applications in medicine, food, and as a precursor in organic synthesis. The compound’s role in enhancing the efficiency and selectivity of this oxidation process highlights its importance in green chemistry and sustainable industrial practices.

Corrosion Inhibition

Research has indicated that derivatives of benzoic acid, including 4-(Oxolan-3-yloxy)benzoic acid , can serve as effective corrosion inhibitors . This application is particularly relevant in protecting metals like stainless steel in corrosive environments, such as those encountered in industrial processes involving hydrochloric acid. The compound’s ability to form a protective layer on metal surfaces underscores its potential in extending the lifespan of industrial machinery and reducing maintenance costs.

Antifungal Applications

The antifungal properties of thiazolidinone derivatives of benzoic acid have been explored, with 4-(Oxolan-3-yloxy)benzoic acid being a key precursor in the synthesis of these compounds . These derivatives have shown promise in combating fungal infections, which is crucial in both medical and agricultural sectors. The development of new antifungal agents is essential in addressing the growing concern of drug-resistant fungal strains.

properties

IUPAC Name

4-(oxolan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-11(13)8-1-3-9(4-2-8)15-10-5-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVXELYDOKUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-yloxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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